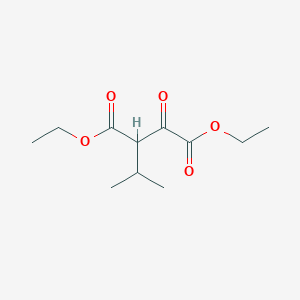
Diethyl 2-isopropyl-3-oxosuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-isopropyl-3-oxosuccinate is an organic compound with the molecular formula C11H18O5 . It is an extremely weak basic (essentially neutral) compound .
Synthesis Analysis
The synthesis of Diethyl 2-isopropyl-3-oxosuccinate has been studied in the literature. For instance, the condensation of 5-aminoisoxazoles bearing substituents at position 3 with diethyl 2-oxosuccinate sodium salt in trifluoroacetic acid proceeded with the formation of diethyl (Z)-2-(5-amino-3-methylisoxazol-4-yl)but-2-enedioates .Molecular Structure Analysis
The molecular structure of Diethyl 2-isopropyl-3-oxosuccinate can be represented by the IUPAC name: diethyl 2-isopropyl-3-oxo-butanedioate .Chemical Reactions Analysis
In one study, the condensation of 5-aminoisoxazoles bearing substituents at position 3 with diethyl 2-oxosuccinate sodium salt in trifluoroacetic acid led to the formation of diethyl (Z)-2-(5-amino-3-methylisoxazol-4-yl)but-2-enedioates .Physical And Chemical Properties Analysis
Diethyl 2-isopropyl-3-oxosuccinate has a molecular weight of 230.26 . More detailed physical and chemical properties are not available in the retrieved data.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of diethyl 2,3-diisobutylsuccinate, closely related to diethyl 2-isopropyl-3-oxosuccinate, has been developed for use in titanium–magnesium catalysts for propylene polymerization. This process allows for the synthesis of polypropylene with broad molecular-mass distribution, highlighting the importance of such compounds in enhancing the properties of polymeric materials (Nechepurenko et al., 2021). Furthermore, studies on asymmetric reduction of diethyl 2-methyl-3-oxosuccinate showcase the enzymatic activity and specificity, emphasizing the compound's role in biological and chemical synthesis processes (Furuichi et al., 1987).
Catalysis and Polymerization
Research on diethylbis(2,2′-bipyridine)Fe/MAO demonstrates its extreme activity as a catalyst for the polymerization of 1,3-dienes, forming polymers with specific structures depending on the diene used. This showcases the versatility of diethyl 2-isopropyl-3-oxosuccinate derivatives in catalyzing polymerization processes with high specificity and efficiency (Bazzini et al., 2002).
Environmental and Industrial Applications
The environmental assessment of alternative syntheses for the production of 3-benzyl-1,3-oxazinan-2-one, employing diethyl carbonate, demonstrates the potential for diethyl 2-isopropyl-3-oxosuccinate derivatives to be used in greener chemical processes. This approach provides insights into minimizing environmental impact through the choice of synthesis routes and reagents (Toniolo et al., 2014).
Safety and Hazards
While specific safety and hazard information for Diethyl 2-isopropyl-3-oxosuccinate is not available, general safety practices for handling chemicals should be followed. This includes avoiding contact with skin, eyes, and respiratory tract, and storing away from fire sources and high-temperature environments .
Propiedades
IUPAC Name |
diethyl 2-oxo-3-propan-2-ylbutanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-5-15-10(13)8(7(3)4)9(12)11(14)16-6-2/h7-8H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPWTEHAHKQULO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)C(=O)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-isopropyl-3-oxosuccinate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{3-hydroxy-4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenoxy}acetohydrazide](/img/structure/B2708273.png)
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2708274.png)
![7-benzyl-1-[(2E)-but-2-en-1-yl]-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2708275.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4-dichlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2708276.png)
![4-methoxy-1-(4-methylphenyl)-6-oxo-N-[2-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2708277.png)


![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2708284.png)
![2-{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-2-yl}ethan-1-ol](/img/structure/B2708285.png)
